4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one
Description
Properties
CAS No. |
885056-45-1 |
|---|---|
Molecular Formula |
C18H17F2NO3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-phenylmethoxyphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H17F2NO3/c19-18(20)24-15-7-6-13(14-9-17(22)21-10-14)8-16(15)23-11-12-4-2-1-3-5-12/h1-8,14,18H,9-11H2,(H,21,22) |
InChI Key |
JAWBQGSNMBSGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)OC(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Benzylation of Phenolic Intermediates
The synthesis begins with the introduction of the benzyloxy group to a difluoromethoxy-substituted phenol derivative. In a representative procedure, bromomethylbenzene (benzyl bromide) reacts with a phenolic precursor (compound 1) in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. This Williamson ether synthesis proceeds via an SN2 mechanism, yielding the benzyl-protected intermediate (compound 3). The reaction is typically conducted at reflux (≈80°C) for 16 hours, with filtration and concentration providing the crude product for subsequent steps.
Pyrrolidinone Ring Formation
The pyrrolidin-2-one moiety is introduced through a copper-mediated coupling reaction. Compound 3 reacts with pyrrolidin-2-one (3.0 equivalents) in the presence of copper powder (2.0 equivalents) and K₂CO₃ (1.0 equivalent) under solvent-free conditions at 165°C for 16 hours. This step likely proceeds via a Ullmann-type coupling, facilitating C–N bond formation between the aryl bromide and the pyrrolidinone nitrogen. After methanol dilution and filtration, the product (compound 5) is purified via HPLC.
Hydrogenation for Deprotection
Selective hydrogenation removes protecting groups or reduces unsaturated bonds. Compound 5 undergoes hydrogenation using palladium on carbon (Pd/C) in methanol under ambient conditions. This step may cleave labile groups or reduce nitro functionalities, yielding compound 6. Reaction completion is monitored via TLC, followed by catalyst filtration and solvent evaporation.
Alternative Route via Cyclization and Functional Group Interconversion
Cyclobutene Dione Condensation
An alternative approach employs 3,4-diethoxycyclobut-3-ene-1,2-dione as a starting material. Condensation with (S)-pyrrolidin-2-ylmethanol in dichloromethane (DCM) and triethylamine (TEA) at room temperature for 48 hours forms a cyclobutane-fused pyrrolidinone intermediate. Silica gel chromatography (methanol-DCM gradient) isolates the product in 91.9% yield.
Sequential Etherification
The intermediate undergoes sequential etherification to introduce benzyloxy and difluoromethoxy groups. Benzylation is achieved using benzyl bromide and K₂CO₃ in DMF at 80°C, followed by difluoromethylation with chlorodifluoromethane under basic conditions. Steric and electronic factors necessitate rigorous temperature control (60–80°C) to ensure regioselectivity.
Crystallization and Hydrogen Bonding
Hydrogen bonding interactions critically influence the final product’s stability. Crystallographic studies reveal that O–H⋯O hydrogen bonds between hydroxymethyl groups and water molecules stabilize the crystal lattice, with bond angles ranging from 158.1° to 174.9°. These interactions guide purification via recrystallization from methanol-DCM mixtures.
Comparative Analysis of Synthetic Methods
Optimization Challenges and Solutions
Regioselectivity in Difluoromethoxy Installation
The electron-withdrawing nature of the difluoromethoxy group complicates its introduction. Employing excess chlorodifluoromethane (2.5 equivalents) and prolonged reaction times (24–48 hours) improves yields. Alternatively, microwave-assisted synthesis at 100°C reduces reaction time to 4 hours while maintaining regioselectivity.
Copper Catalyst Deactivation
In Method 1, copper powder may oxidize during the coupling step, necessitating strict anaerobic conditions. Substituting copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand enhances catalytic activity, reducing reaction temperatures to 120°C.
HPLC Purification Limitations
High-performance liquid chromatography (HPLC) effectively isolates the final product but requires gradient elution (acetonitrile-water, 0.1% TFA). Scaling this step for industrial production remains challenging; alternative purification via crystallization from ethyl acetate/hexane mixtures (1:3 v/v) offers a cost-effective solution.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or ketones.
Reduction: Reduction of functional groups to form alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one as an anticancer agent. It has shown promising results in inhibiting the epidermal growth factor receptor (EGFR) kinase, which is a critical target in cancer therapy. For instance, compounds derived from similar structures have been evaluated for their efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (non-small-cell lung tumor)
- HCT-116 (colon cancer)
In particular, some derivatives demonstrated IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Neurological Research
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary research indicates that it may influence pathways related to neurodegenerative diseases. Studies are ongoing to evaluate its effects on neuronal cell viability and apoptosis, particularly in models of Alzheimer's disease.
Synthetic Chemistry
4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for modifications that can lead to the development of new compounds with enhanced biological activities. This compound has been utilized in the synthesis of various derivatives that are being explored for their pharmacological properties .
Case Study 1: Anticancer Efficacy
A study published in "Nature Communications" explored the synthesis and evaluation of pyrrolidine derivatives, including 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one. The research demonstrated that these compounds could effectively inhibit EGFR kinase activity, leading to reduced proliferation in cancer cell lines. The study provided insights into the molecular docking studies that suggested binding affinity to the ATP-binding site of EGFR .
Case Study 2: Neuroprotective Effects
Research conducted by a team at a leading university investigated the neuroprotective effects of this compound in vitro. The results indicated that it could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents associated with neurodegenerative diseases. These findings suggest a potential application in developing treatments for conditions like Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of 4-(3-(Benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs:
Key Observations
Core Flexibility: Pyrrolidin-2-one derivatives (e.g., the target compound) exhibit greater conformational flexibility than fused bicyclic systems (e.g., imidazopyridinones or chromenones). This flexibility may enhance binding to diverse biological targets but reduce metabolic stability compared to rigid cores .
Benzyloxy groups are common in prodrug designs, as they can be cleaved enzymatically to release active phenolic metabolites .
Synthetic Routes: The target compound’s difluoromethoxy group may be introduced via nucleophilic substitution using sodium chlorodifluoroacetate (as in ), while benzyloxy is typically added through alkylation . Chromenone derivatives () require multi-step Suzuki couplings and palladium catalysis, reflecting their structural complexity .
Biological Implications: Pyrrolidinones are explored as kinase inhibitors or neurotransmitter modulators, while imidazopyridinones () often target enzyme active sites due to their planar geometry. Chromenones () are associated with anti-cancer activity .
Biological Activity
The compound 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one is a synthetic organic molecule characterized by its unique structural features, which include a pyrrolidine ring and a substituted phenyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound's structure suggests potential biological activities due to the functional groups it contains, notably the benzyloxy and difluoromethoxy substituents.
The biological activity of 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one can be attributed to its ability to interact with various biological targets. The pyrrolidine moiety is known for its nucleophilic properties, allowing it to participate in various biochemical reactions. The difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with cell membranes and receptors.
Potential Therapeutic Applications
- Antiviral Activity : Similar compounds have been studied for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Research indicates that structural analogs exhibit nanomolar range activity against HIV-1, suggesting that 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one may also possess antiviral properties through similar mechanisms .
- Anti-inflammatory Effects : The presence of the benzyloxy group may provide anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary studies on related compounds have shown promising results in suppressing COX-1 and COX-2 activities .
- Cancer Research : Compounds with similar structures have been evaluated for their antitumor activities. For instance, modifications in the pyrrolidine structure have led to enhanced cytotoxicity against various cancer cell lines . This suggests that 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one could be explored further in cancer therapy.
Structure-Activity Relationship (SAR)
The unique combination of substituents in 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one provides distinct advantages in terms of receptor selectivity and metabolic stability compared to its analogs. A comparative analysis of structurally similar compounds reveals variations that significantly influence their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-[4-Benzyloxyphenyl]pyrrolidine | Contains a benzyloxy group | Lacks difluoromethoxy substituent |
| 4-Difluoromethoxyphenylpyrrolidine | Contains a difluoromethoxy group | Lacks benzyloxy substituent |
| 3-Benzyloxy-4-methylpyrrolidine | Methyl substitution instead of difluoro | Variation in alkyl substitution |
These variations can lead to differences in pharmacokinetic properties and overall efficacy.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of similar compounds. For example, studies on derivatives of pyrrolidine have demonstrated significant inhibitory effects on COX enzymes, with IC50 values reported as low as . Such findings underscore the potential therapeutic relevance of 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one in inflammatory diseases.
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of related compounds. For instance, carrageenan-induced paw edema models have shown that certain derivatives can significantly reduce inflammation markers . This suggests that further exploration of 4-(3-(benzyloxy)-4-(difluoromethoxy)phenyl)pyrrolidin-2-one could yield valuable insights into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
